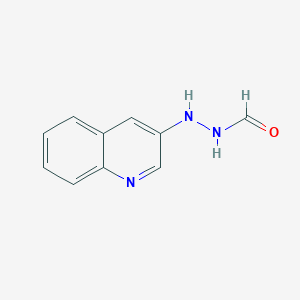

N'-(Quinolin-3-yl)formohydrazide

Description

N'-(Quinolin-3-yl)formohydrazide is a hydrazide derivative featuring a quinoline core linked to a formohydrazide group. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS)-targeting properties . The compound is synthesized via condensation of quinoline-3-carbaldehyde with formic acid hydrazide under refluxing ethanol or methanol, typically yielding 50–80% purity . Its structure is confirmed by spectroscopic methods (IR, NMR, and mass spectrometry) . The quinoline moiety enables π-π stacking interactions with biological targets, while the hydrazide group facilitates hydrogen bonding, enhancing binding affinity .

Properties

CAS No. |

114165-03-6 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

N-(quinolin-3-ylamino)formamide |

InChI |

InChI=1S/C10H9N3O/c14-7-12-13-9-5-8-3-1-2-4-10(8)11-6-9/h1-7,13H,(H,12,14) |

InChI Key |

NYANIMJIUIFABV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NNC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(Quinolin-3-yl)formohydrazide typically involves the reaction of quinoline-3-carboxaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for N’-(Quinolin-3-yl)formohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N’-(Quinolin-3-yl)formohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the formohydrazide group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

N’-(Quinolin-3-yl)formohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(Quinolin-3-yl)formohydrazide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the formohydrazide group can form covalent bonds with proteins, altering their function. These interactions contribute to the compound’s biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Key Structural Analogues and Their Activities

Key Observations:

- Electron-Withdrawing Groups : The 6-fluoro and 2-hydroxy substituents in pyridine-4-carbohydrazide derivatives enhance antitubercular activity by increasing electrophilicity .

- Lipophilicity : Piperidine-containing analogues (e.g., ) exhibit superior CNS penetration due to increased logP values (~3.5 vs. ~2.0 for unsubstituted formohydrazide).

- Planarity : Coplanar structures (e.g., indole-2-one hybrids) improve DNA/RNA binding but may increase cytotoxicity .

Key Observations:

- Microwave Synthesis : Reduces reaction time (10 minutes vs. 6–24 hours) and improves yields (85–92% vs. 50–70%) .

- Catalysts : Glacial acetic acid enhances imine bond formation in indole hybrids .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties and ADME Parameters

Key Observations:

Biological Activity

N'-(Quinolin-3-yl)formohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a quinoline moiety linked to a formohydrazide functional group, which is known for its diverse biological activities. The presence of the quinoline nucleus is significant as it enhances the compound's interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between quinolin-3-carboxaldehyde and hydrazine derivatives. This method not only yields the desired hydrazone but also allows for variations that can lead to derivatives with enhanced biological properties.

Biological Activity

The biological activities associated with this compound include:

1. Antimicrobial Activity

- Several studies have demonstrated that quinoline-based hydrazones exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains and fungi, indicating that this compound may possess similar properties due to its structural composition .

2. Anticancer Properties

- Research indicates that compounds with hydrazone linkages can inhibit cancer cell proliferation. In vitro studies have suggested that this compound may induce apoptosis in cancer cells by modulating key signaling pathways .

3. Anti-inflammatory Effects

- The quinoline scaffold is associated with anti-inflammatory activity. Preliminary data suggest that this compound can reduce inflammation markers in cellular models, potentially making it a candidate for treating inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

1. Inhibition of Enzymatic Activity

- The compound may inhibit specific enzymes involved in cellular signaling pathways, which is crucial for its anticancer and anti-inflammatory activities. For example, it has been suggested that such compounds can interact with kinases and other regulatory proteins .

2. Modulation of Gene Expression

- Quinoline derivatives often influence gene expression related to apoptosis and cell cycle regulation, contributing to their anticancer effects .

Case Studies

Several case studies have highlighted the biological potential of compounds similar to this compound:

| Study | Findings |

|---|---|

| Nasr et al. (2018) | Demonstrated potent anticancer activity in various cancer cell lines using quinoline-based hydrazones. |

| Kumar et al. (2009) | Reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria for hydrazone derivatives. |

| Zajdel et al. (2013) | Found anti-inflammatory effects in animal models treated with quinoline derivatives, suggesting potential therapeutic applications in chronic inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.